3-(1,1-Difluoroethyl)aniline
Overview
Description
3-(1,1-Difluoroethyl)aniline is an organic chemical compound that is commonly used in the laboratory as a reagent for various applications. It has the molecular formula C8H9F2N .
Synthesis Analysis
The synthesis of this compound involves the use of hydrogen in methanol for 3 hours . Another method involves the use of tin (II) chloride dihydrate in ethanol under reflux conditions .Molecular Structure Analysis
The molecular weight of this compound is 157.16 g/mol . The InChI key is QDGJIBRTFXRYTH-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it is used in the development of novel inhibitors of 3-isopropylmalate dehydrogenase enzyme (IPMDH), which is involved in the rate-determining step in the biosynthetic pathway of the essential amino acid L-leucine .Physical and Chemical Properties Analysis
This compound has a number of physical and chemical properties. It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It is also an inhibitor of CYP1A2 . Its water solubility is 0.449 mg/ml .Scientific Research Applications
Synthesis and Characterization in Medicinal Chemistry
- 3-(1,1-Difluoroethyl)aniline derivatives have been utilized in the synthesis and characterization of various pharmaceutical metabolites, such as in the study of diclofenac metabolism, producing metabolites for toxicological studies (Kenny et al., 2004).
Applications in Nanoparticle-Based Drug Delivery Systems
- Derivatives of this compound have been used to create drug carriers in magnetic nanoparticle (MNP) systems, enhancing the therapeutic capacity and stability of drugs like BCNU for treating brain tumors (Hua et al., 2011).
Chemical Reactions and Molecular Analysis
- Research on trifluoromethylated aniline derivatives, like the kinetic study of trifluoromethylation with S-(trifluoromethyl) dibenzothiophenium salts, contributes to understanding the reactivity and mechanisms of similar compounds (Ono & Umemoto, 1996).
Investigation of Molecular Vibrational Analysis
- The compound has been used in spectroscopic studies, like the Fourier Transform-Infrared and Raman techniques, to explore the effects of substituents on aniline's structure and vibrational spectra, contributing to the understanding of molecular interactions and electronic properties (Arjunan et al., 2011).
Catalytic Applications in Organic Synthesis
- This compound and its derivatives have been used as catalysts or intermediates in organic synthesis, for instance, in the copper/B2pin2-catalyzed C-H difluoroacetylation-cycloamidation of anilines leading to the formation of 3,3-difluoro-2-oxindoles (Ke & Song, 2017).
Exploring Druglike Properties and Hydrogen Bonding
- The difluoromethyl group in compounds like this compound has been studied for its potential as a lipophilic hydrogen bond donor in drug design, exploring its interactions and properties in medicinal chemistry (Zafrani et al., 2017).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-(1,1-Difluoroethyl)aniline has been found to interact with enzymes and proteins in biochemical reactions
Molecular Mechanism
It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-(1,1-difluoroethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-8(9,10)6-3-2-4-7(11)5-6/h2-5H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGJIBRTFXRYTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601308744 | |
Record name | 3-(1,1-Difluoroethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601308744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40788-05-4 | |
Record name | 3-(1,1-Difluoroethyl)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40788-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,1-Difluoroethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601308744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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